
6-Hydrazino-2-methyl-1,3-benzothiazole
Overview
Description
6-Hydrazino-2-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a hydrazino group at the 6th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazino-2-methyl-1,3-benzothiazole typically involves the reaction of 2-methyl-1,3-benzothiazole with hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Methyl-1,3-benzothiazole+Hydrazine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
6-Hydrazino-2-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 6-hydrazino-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
2-Hydrazinobenzothiazole: Similar structure but lacks the methyl group at the 2nd position.
6-Hydrazino-1,3-benzothiazole: Similar structure but lacks the methyl group at the 2nd position.
Uniqueness: 6-Hydrazino-2-methyl-1,3-benzothiazole is unique due to the presence of both the hydrazino group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to other benzothiazole derivatives.
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-10-7-3-2-6(11-9)4-8(7)12-5/h2-4,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLWAXPDLPJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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